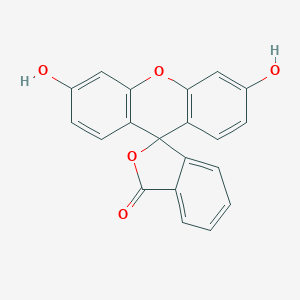![molecular formula C24H22FNO4 B124048 2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)- CAS No. 221349-56-0](/img/structure/B124048.png)
2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-” is a research chemical with the CAS No. 221349-56-01. It has a molecular formula of C24H22FNO4 and a molecular weight of 407.4 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this particular compound. However, 2-Azetidinones are generally synthesized through various methods including cyclization reactions2.Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C24H22FNO41. However, the specific arrangement of these atoms and bonds in the molecule couldn’t be found in the available resources.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, 2-Azetidinones are known to participate in various chemical reactions due to their four-membered cyclic structure3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. However, it’s known that the compound has a molecular weight of 407.4 g/mol1.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on compounds with fluorine substitutions, such as 2-fluoro-4-bromobiphenyl, highlights innovative synthesis methods important for pharmaceutical manufacturing. For instance, Qiu et al. (2009) describe a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials like flurbiprofen, emphasizing the challenges and solutions in synthesizing fluorinated compounds for large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Pharmacological Research
In the realm of pharmacological research, the significance of fluorine atoms and phenyl groups in modifying the biological activity of molecules is well-documented. Sikazwe et al. (2009) discuss the synthesis and evaluation of ligands for D2-like receptors, showing how structural modifications, such as arylalkyl substituents, can influence the potency and selectivity of synthesized agents at these receptors, indicating the importance of precise structural modifications in drug development (Sikazwe et al., 2009).
Safety And Hazards
This compound is not intended for human or veterinary use and is meant for research purposes only1. Specific safety and hazard information for this compound is not available in the current resources.
Direcciones Futuras
The future directions for this compound are not specified in the available resources. However, given its status as a research chemical, it’s likely that it will continue to be studied for its potential applications in various scientific fields.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.
Propiedades
IUPAC Name |
(3S,4S)-3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-(4-phenylmethoxyphenyl)azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO4/c25-18-8-10-19(11-9-18)26-23(22(24(26)29)21(28)14-27)17-6-12-20(13-7-17)30-15-16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22-,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTBFPMGACCTOE-DNVJHFABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)[C@@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432087 |
Source


|
| Record name | CTK4E8729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)- | |
CAS RN |
221349-56-0 |
Source


|
| Record name | CTK4E8729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)


